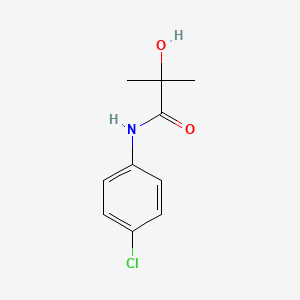
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide group is substituted with a 4-chlorophenyl group and a hydroxyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-methylpropanamide, N-(4-chlorophenyl)-.
Reduction: Formation of N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound without the 4-chlorophenyl and hydroxyl substitutions.
N-(4-chlorophenyl)propanamide: Lacks the hydroxyl group at the second carbon.
2-hydroxy-2-methylpropanamide: Lacks the 4-chlorophenyl group.
Uniqueness
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is unique due to the presence of both the 4-chlorophenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These substitutions enhance its potential for various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
62100-41-8 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) |
Clé InChI |
ZCYXISYWYXCPNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)



![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
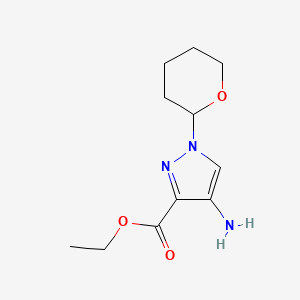
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
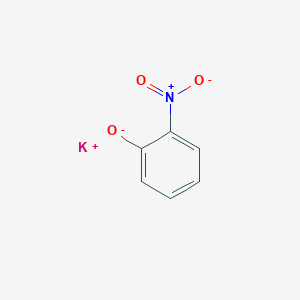
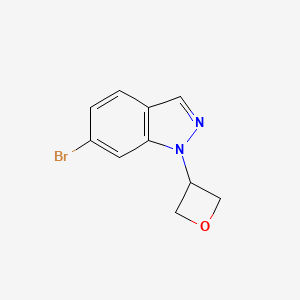
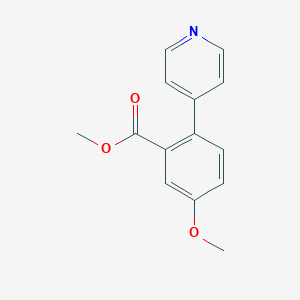
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
